molecular formula C23H39N5O5S2 B163123 Malformin C CAS No. 59926-78-2

Malformin C

Cat. No.: B163123
CAS No.: 59926-78-2
M. Wt: 529.7 g/mol
InChI Key: TZODYIWCRGWHQB-TZNCUMHOSA-N
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Description

Malformin C is a cyclic pentapeptide (C₂₃H₃₉O₅N₅S₂; molecular weight 529.7 g/mol) produced by fungal species such as Aspergillus brasiliensis and A. niger . It belongs to the malformin family, characterized by a disulfide bridge and cyclic structure. This compound exhibits diverse bioactivities, including anticancer, antimicrobial, and antioxidant properties . Recent studies highlight its ability to induce G2/M cell cycle arrest, apoptosis, and autophagy in cancer cells, with IC₅₀ values ranging from 0.18 μM (HCT116 colon cancer) to 1.8 μM (P388 leukemia) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Malformin C can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves fermentation of Aspergillus species in a controlled environment. The culture medium is optimized to enhance the yield of this compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Malformin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Cancer Properties

Mechanism of Action

Research has shown that Malformin C exhibits significant anti-cancer activity through various mechanisms. In vitro studies revealed that it inhibits the growth of colon cancer cell lines (Colon 38 and HCT 116) with IC50 values of 0.27 μM and 0.18 μM, respectively. The compound induces G2/M cell cycle arrest and promotes apoptosis, as evidenced by increased levels of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3 .

In Vivo Studies

In vivo experiments using BDF1 mice demonstrated that this compound can reduce tumor growth effectively. The optimal dosage was determined to be 0.3 mg/kg weekly, which minimized toxicity while maintaining anti-tumor efficacy . Higher doses resulted in acute toxicity, underscoring the need for careful dosage management in potential therapeutic applications.

Targeting Glioblastoma

This compound has shown promise in targeting glioblastoma stem-like cells. In xenograft models, it significantly reduced tumor growth and exhibited preferential cytotoxicity towards these cancer stem cells . This specificity may offer a novel therapeutic avenue for treating glioblastoma, a notoriously aggressive form of brain cancer.

Antimalarial and Antitrypanosomal Activities

Efficacy Against Parasites

This compound has demonstrated potent antimalarial and antitrypanosomal activities with IC50 values of 70 ng/ml against Plasmodium falciparum (malaria) and 1.6 ng/ml against Trypanosoma brucei (African sleeping sickness). The presence of a disulfide bond in its structure is critical for these activities .

Structure-Activity Relationships

Studies have explored the structure-activity relationships (SAR) of this compound derivatives to enhance its efficacy against these parasites. The findings suggest that modifications to the amino acid composition can significantly impact biological activity, highlighting the importance of specific residues in achieving optimal therapeutic effects .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Target IC50 Value Mechanism
Anti-CancerColon Cancer (Colon 38)0.27 μM (HCT116: 0.18 μM)G2/M Arrest; Apoptosis
GlioblastomaGlioblastoma Stem CellsNot specifiedReduced Tumor Growth
AntimalarialPlasmodium falciparum70 ng/mlDisulfide Bond Essential
AntitrypanosomalTrypanosoma brucei1.6 ng/mlDisulfide Bond Essential

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Malformin A1 and B

Malformin A1

  • Structure: Cyclo-Leu-Ile-Cys-Cys-Val . Shares the cyclic pentapeptide backbone and disulfide bond with Malformin C but differs in amino acid residues.
  • Bioactivity: Potent cytotoxicity against pancreatic (MIA Pa Ca-2, IC₅₀ = 0.05 μM) and breast cancer (MCF-7, IC₅₀ = 0.10 μM) . Enhances fibrinolysis, promotes cell skeleton reorganization, and inhibits IL-1β binding . Stimulates plant growth at low concentrations (e.g., corn root curvature at 1 μM) .

Malformin B

  • Structure : Variants include cyclo-D-Cys-D-Cys-L-Val-D-Leu-L-allo-Ile (MW 529) and others with differing residues (e.g., D-Val or D-Ile) .
  • Bioactivity :
    • Induces corn root curvature (90% at 10 μM) and stimulates mung bean hypocotyl growth (154% at 1 μM) .
    • Less studied in cancer models compared to this compound and A1.

Key Structural Differences :

  • This compound and A1 differ in the fourth and fifth residues (e.g., D-Leu vs. D-Val), affecting hydrophobicity and receptor binding .
  • Malformin B variants have variable residues, influencing molecular rigidity and bioactivity .

Functional Analogues: Cyclic Peptides with Anticancer Activity

This compound vs. SN38 (Topoisomerase I Inhibitor) :

  • Mechanism : Both induce G2/M arrest, but this compound acts independently of topoisomerase inhibition .

This compound vs. L-OddC (Troxacitabine) :

  • Potency : this compound (IC₅₀ = 0.27 μM in Colon 38) is more potent than L-OddC (IC₅₀ = 1.2 μM) .
  • Resistance : this compound overcomes multidrug resistance in KB-MDR cells (233-fold higher sensitivity than parental KB cells) .

Comparative Bioactivity and Therapeutic Potential

Cytotoxicity Across Cancer Cell Lines

Compound Cell Line (IC₅₀, μM) Key Findings Reference
This compound HCT116 (0.18), Colon 38 (0.27) Induces p53, caspase-3, LC3 activation
Malformin A1 MIA Pa Ca-2 (0.05), MCF-7 (0.10) High toxicity to normal fibroblasts (WI-38: 0.10 μM)
Malformin B P388 (1.8) Moderate cytotoxicity
  • Therapeutic Index: this compound’s optimal in vivo dose (0.3 mg/kg in mice) is below toxic thresholds (1.8 mg/kg causes fatal inflammation) . Malformin A1’s toxicity in normal cells limits its utility .

Antimicrobial and Antioxidant Activities

  • Antimicrobial : Both this compound and A1 inhibit Staphylococcus aureus and Escherichia coli .
  • Antioxidant : this compound exhibits DPPH radical scavenging activity, comparable to A1 .

Biological Activity

Malformin C is a cyclic pentapeptide derived from the fungus Penicillium malformatum. It has garnered interest due to its diverse biological activities, particularly its potent antimalarial, antitrypanosomal, and anticancer properties. This article delves into the biological activities of this compound, focusing on its mechanisms of action, structure-activity relationships, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound's structure is characterized by a cyclic arrangement of five amino acids, including a critical disulfide bond that is essential for its biological activity. The total synthesis of this compound has been achieved through solid-phase methods, allowing for the rapid generation of analogs to explore structure-activity relationships (SAR) .

Table 1: Structural Characteristics of this compound

ComponentDescription
Molecular FormulaC₁₄H₁₈N₄O₄S₂
Molecular Weight358.44 g/mol
Key Functional GroupsDisulfide bond, cyclic structure

Antimalarial and Antitrypanosomal Effects

This compound exhibits significant antimalarial and antitrypanosomal activities. In vitro studies have shown that it has an IC50 value of 70 ng/mL against Plasmodium falciparum and 1.6 ng/mL against Trypanosoma brucei, comparable to established treatments such as pentamidine . The presence of the disulfide bond and specific amino acid residues are crucial for these activities.

Table 2: Antiparasitic Activity of this compound

Activity TypeIC50 Value (ng/mL)Comparison Drug
Antimalarial70Artemether
Antitrypanosomal1.6Pentamidine

The mechanisms underlying this compound's antiparasitic effects involve disruption of cellular processes in the target organisms. Studies indicate that it inhibits critical pathways necessary for parasite survival, potentially by inducing oxidative stress or interfering with metabolic functions .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research indicates that it induces G2/M phase cell cycle arrest in cancer cells such as Colon 38 and HCT 116, with IC50 values of 0.27 μM and 0.18 μM , respectively . The compound triggers apoptosis and autophagy in these cells, evidenced by increased levels of cleaved CASPASE 3 and LC3 proteins .

Table 3: Anticancer Activity of this compound

Cell LineIC50 Value (μM)Mechanism
Colon 380.27G2/M arrest
HCT 1160.18Apoptosis induction

In Vivo Toxicity Studies

In vivo studies on BDF-1 mice have revealed that while lower doses (0.3 mg/kg) are effective without significant toxicity, higher doses (0.9 mg/kg) lead to acute toxicity and mortality within a day . The observed toxicity is associated with inflammatory responses indicated by elevated IL-6 levels in plasma.

Summary of Findings from Case Studies

  • Survival Rate : Mice treated with 0.3 mg/kg survived throughout the experiment while those receiving higher doses did not.
  • Toxicity Indicators : Increased AST levels were noted in treated mice, suggesting liver involvement .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to assess Malformin C-induced DNA damage in cancer cells?

  • Answer : Phosphorylation of histone H2A.X at Ser139 (γH2A.X) serves as a biomarker for DNA double-strand breaks. Use Western blotting with anti-γH2A.X antibodies to quantify damage. Include dose-response (e.g., 0.14–0.54 µM) and time-course (2–24 hours) experiments. Positive controls like hydroxyurea (1–2 mM) validate assay sensitivity .

Q. How should IC50 values for this compound be determined in vitro?

  • Answer : Expose cancer cell lines (e.g., HCT116, Colon 38) to increasing concentrations of this compound for 72 hours. Measure cell viability via MTT or clonogenic assays. Use GraphPad Prism for dose-response curve fitting (four-parameter logistic model). Include L-OddC (troxacitabine) as a positive control for comparative analysis .

Q. What are critical parameters for designing animal studies with this compound?

  • Answer : Monitor body weight (euthanize if >15% loss), tumor volume (150–300 mm³ at baseline), and clinical signs (lethargy, dehydration). Administer this compound intraperitoneally (0.1–2.6 mg/kg) dissolved in DMSO (<0.05% final concentration). Use 6–9-week-old BDF-1 mice to minimize age-related toxicity variability .

Q. How can researchers validate this compound’s chemical identity and purity?

  • Answer : Perform high-resolution mass spectrometry (HRMS) (C23H39N5O5S2, m/z 529.7) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with published libraries (e.g., SCIEX HRMS library) .

Q. Which statistical tests are appropriate for analyzing this compound’s anti-cancer effects?

  • Answer : Use one-way ANOVA for dose-response comparisons and Student’s t-test for pairwise analysis. Report p-values <0.05 as significant. For animal studies, apply two-way ANOVA to evaluate tumor growth kinetics .

Advanced Research Questions

Q. How can discrepancies in apoptosis markers between in vitro and in vivo models be addressed?

  • Answer : In vitro apoptosis assays (e.g., Vybrant Apoptosis Kit) may miss detached cells, leading to underestimation. Complement with TUNEL staining or cleaved caspase-3 immunohistochemistry in tumor tissues. For in vivo models, analyze plasma for caspase-3 fragments or cytochrome c .

Q. What experimental strategies resolve contradictions between DNA damage and delayed apoptosis in this compound-treated cells?

  • Answer : Conduct time-course experiments (0–48 hours) to track γH2A.X (DNA damage) and cleaved caspase-3 (apoptosis). Use live-cell imaging to correlate DNA damage foci with morphological apoptosis. Note that p53 induction may precede caspase activation by 12–24 hours .

Q. How should combination therapy with this compound and SN38 be optimized to avoid antagonism?

  • Answer : Perform synergy analysis using Chou-Talalay’s combination index (CI). Test sequential dosing (e.g., SN38 pre-treatment for 24 hours followed by this compound) to exploit cell cycle arrest (G2/M phase). Monitor cell cycle distribution via flow cytometry with propidium iodide staining .

Q. What mechanisms explain this compound’s dual induction of apoptosis and autophagy?

  • Answer : Use LC3-II puncta quantification (immunofluorescence) and Western blotting for p62/SQSTM1 to track autophagic flux. Inhibit autophagy with chloroquine (lysosomotropic agent) to assess its pro-death vs. pro-survival role. Caspase-3 cleavage and PARP cleavage confirm apoptosis .

Q. How can age-dependent toxicity of this compound in murine models be mitigated?

  • Answer : Younger mice (7 weeks) show higher acute toxicity (e.g., 0.9 mg/kg lethality) due to immature metabolic pathways. Use pharmacokinetic profiling to adjust dosing for age. Compare hepatic enzyme levels (AST/ALT) and cytokine profiles (IL-6) across age groups to identify toxicity thresholds .

Q. Data Contradiction Analysis

  • Inconsistent Autophagy Markers : LC3-II elevation may reflect either autophagosome accumulation or impaired lysosomal degradation. Use bafilomycin A1 to block autophagosome-lysosome fusion and distinguish between the two scenarios .
  • Variable IC50 Values : Cell line-specific differences (e.g., Colon 38 vs. KB-MDR) may arise from ABC transporter overexpression. Perform rhodamine-123 efflux assays to assess multidrug resistance (MDR) activity .

Properties

IUPAC Name

(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODYIWCRGWHQB-TZNCUMHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894006
Record name Malformin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59926-78-2
Record name Malformin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malformin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALFORMIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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